The synthesis of Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves several key steps:
The molecular structure of Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] can be described as follows:
COc1ccc(cc1)C(=O)CC(=O)c2ccc(OC)cc2
, indicating the presence of methoxy groups on the aromatic rings .Chemical reactions involving Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically focus on its role as a ligand in coordination chemistry. These reactions may include:
Technical details regarding these reactions often
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 7759-46-8
CAS No.: 53905-12-7
CAS No.: 55337-75-2